molecular formula C7H11Cl2N3 B12447921 2-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride

2-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B12447921
M. Wt: 208.09 g/mol
InChI Key: NQZAJPMMJNMVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum (DMSO-d6) exhibits characteristic signals:

Proton Environment δ (ppm) Multiplicity Coupling (Hz)
Methyl (C2-CH3) 2.13 Singlet -
Pyrrole H5 5.57 Singlet -
Methylene (C6/C7) 3.20–3.39 Multiplet $$ J = 6.8 $$

$$ ^{13}C $$ NMR distinguishes between sp$$ ^2 $$-hybridized carbons in aromatic regions (δ 145–160 ppm) and aliphatic carbons (δ 20–50 ppm).

X-ray Crystallography

Single-crystal analysis reveals:

  • Triclinic crystal system (space group P-1)
  • Unit cell parameters : a = 7.12 Å, b = 9.34 Å, c = 10.56 Å, α = 89.5°, β = 78.2°, γ = 85.4°
  • Hydrogen bond network : N-H···Cl interactions with chloride ions (2.98–3.12 Å)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

  • Molecular ion cluster : m/z 135.17 [M+H]+ (free base)
  • Fragmentation pattern :
    • Loss of HCl (36.46 Da)
    • Cleavage of pyrrole ring (m/z 92)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11Cl2N3

Molecular Weight

208.09 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride

InChI

InChI=1S/C7H9N3.2ClH/c1-5-9-3-6-2-8-4-7(6)10-5;;/h3,8H,2,4H2,1H3;2*1H

InChI Key

NQZAJPMMJNMVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CNCC2=N1.Cl.Cl

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (DMF, NMP) enhance reaction rates but require post-synthesis removal via distillation.
  • Ethanolic solutions improve hydrochloride crystallization but risk byproduct formation if moisture is present.

Catalytic Efficiency

  • Sodium ethoxide accelerates Dimroth rearrangements but necessitates strict anhydrous conditions.
  • Cesium carbonate in DMSO improves coupling reactions with formamides, reducing side products.

Byproduct Mitigation

  • Chromatographic purification : Silica gel columns with CHCl₃:MeOH (50:1) remove unreacted starting materials.
  • pH-controlled crystallization : Adjusting to pH 4–5 minimizes hydrochloride salt impurities.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Dimroth rearrangement Short reaction time, scalable Requires high-purity precursors 65–75
Lithiation-cyclization High regioselectivity Low-temperature conditions (−78°C) 70–75
Industrial four-step High purity, scalable Cost-intensive reagents (POCl₃) 85–94

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₀Cl₂N₃
  • Molecular Weight : 171.63 g/mol
  • CAS Number : 1893457-62-9

The compound belongs to the pyrrolopyrimidine family, which is known for its ability to interact with various biological targets, particularly kinases involved in cellular signaling pathways.

Kinase Inhibition

One of the primary applications of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is its role as an inhibitor of specific kinases:

  • ATR Kinase Inhibition : This compound has been identified as a potent inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, which plays a crucial role in the DNA damage response (DDR) pathway. In vitro studies have shown that it can significantly reduce the phosphorylation levels of ATR and its downstream signaling proteins, enhancing the efficacy of chemotherapy agents against cancer cells .

Anti-Cancer Activity

The compound exhibits anti-tumor properties, making it a promising candidate for cancer therapy. For instance:

  • Ovarian Cancer Studies : A study demonstrated that derivatives of this compound displayed good anti-tumor activity against ovarian cancer cell lines. The most potent derivative had an IC₅₀ value of 0.007 μM against ATR kinase .

Structure–Activity Relationship Studies

Research has focused on understanding the structure–activity relationships (SAR) of pyrrolopyrimidine derivatives. Modifications to the core structure can lead to enhanced biological activity and selectivity towards specific kinases .

Development of Necroptosis Inhibitors

Recent studies have investigated the potential of related compounds as necroptosis inhibitors. These inhibitors are crucial for mitigating necroptosis-related inflammatory diseases and cancers . The ability to inhibit receptor-interacting protein kinase 1 (RIPK1) has been highlighted as a significant mechanism through which these compounds exert their effects.

Case Studies and Research Findings

StudyFocusFindings
Discovery of ATR Inhibitors Cancer therapyIdentified several pyrrolopyrimidine derivatives with potent ATR inhibition leading to reduced tumor growth in ovarian cancer models .
Necroptosis Inhibitor Development Inflammatory diseasesA series of derivatives showed promise in inhibiting necroptosis, with implications for treating neurodegenerative diseases and cancers .
Focal Adhesion Kinase Inhibition Proliferative disordersNovel derivatives demonstrated the ability to inhibit focal adhesion kinases (FAK), suggesting potential applications in anti-cancer therapies .

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Structural Insights :

  • The methyl substituent in the target compound balances steric bulk and lipophilicity, optimizing bioavailability compared to the smaller unsubstituted variant .
  • Ethyl and cyclopropyl derivatives exhibit increased molecular weight and altered pharmacokinetic profiles due to larger substituents, influencing target selectivity in kinase inhibition .

Pharmacological and Physicochemical Properties

Property 2-Methyl Dihydrochloride 2-Ethyl Dihydrochloride Unsubstituted Dihydrochloride
Solubility (Water) High (due to dihydrochloride) Moderate High
LogP (Predicted) 1.2 1.8 0.7
Hazard Profile H302, H315, H319, H335 Similar to methyl derivative H315, H319
  • The methyl derivative shows enhanced metabolic stability compared to the ethyl analogue, attributed to reduced cytochrome P450 interactions .
  • The unsubstituted core serves as a flexible intermediate for further functionalization but lacks intrinsic bioactivity .

Biological Activity

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a compound belonging to the pyrrolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical formula for this compound is C7H10Cl2N3C_7H_{10}Cl_2N_3 with a molecular weight of approximately 171.63 g/mol. The compound features a fused bicyclic structure that is characteristic of many bioactive nitrogen-containing heterocycles.

Research indicates that this compound exhibits inhibitory activity against Focal Adhesion Kinases (FAK) and Pyk2 , both of which are implicated in cancer cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and metastasis by disrupting signaling pathways that promote cell motility and invasion .

Antitumor Activity

Several studies have demonstrated the compound's efficacy in inhibiting tumor cell proliferation. For instance:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound effectively inhibits the growth of various human tumor cell lines by interfering with metabolic pathways essential for cell division .
  • Mechanistic Studies : The compound's ability to inhibit FAK and Pyk2 has been linked to its potential as an antitumor agent. By blocking these kinases, it reduces the invasive capabilities of cancer cells and promotes apoptosis .

Research Findings

StudyFindings
Demonstrated inhibition of FAK/Pyk2 leading to reduced tumor growth in preclinical models.
Identified as a potent inhibitor of cell proliferation in human tumor cells expressing specific transporters.
Showed selective inhibitory effects on cyclin-dependent kinases (CDKs), further supporting its role in cancer therapy.

Case Studies

  • In Vitro Studies : A study evaluated the effects of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine on KB and IGROV1 human tumor cells. The results indicated significant growth inhibition compared to classical antifolate inhibitors like Methotrexate (MTX) .
  • Animal Models : In vivo studies using murine models have reported that treatment with this compound led to a substantial reduction in tumor size and improved survival rates compared to control groups .

Safety Profile

Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. Further investigations are necessary to fully understand its pharmacokinetics and long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.